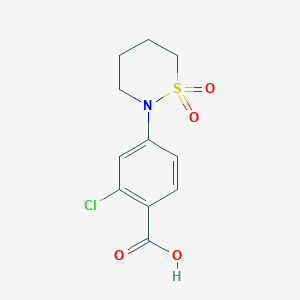
2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 887129-69-3 . It has a molecular weight of 289.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12ClNO4S/c12-10-7-8 (3-4-9 (10)11 (14)15)13-5-1-2-6-18 (13,16)17/h3-4,7H,1-2,5-6H2, (H,14,15) . This code provides a detailed representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its molar refractivity is 155.0±0.4 cm³, and it has a polar surface area of 107 Ų . The compound also has a molar volume of 456.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection Fluorescence probes, specifically designed for detecting reactive oxygen species (ROS) in biological systems, utilize compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its analogs. These compounds selectively react with highly reactive oxygen species, enabling the differentiation and detection of various ROS types within living cells, highlighting their critical role in understanding cellular processes and disease mechanisms (Setsukinai et al., 2003).
Photocatalytic Water Purification Studies on the photocatalytic degradation of organic pollutants in water using titanium dioxide suspensions under UV light have shown the effective mineralization of compounds including benzoic acid derivatives. This research demonstrates the potential for advanced oxidation processes in water treatment technologies, aiming at the removal of hazardous substances to produce clean water (Matthews, 1990).
Crystal Engineering and Halogen Bonds In crystal engineering, the study of molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, a compound with similarities in structural features to the compound , showcases the importance of halogen bonds in the stabilization of crystal structures. This research provides insights into the design of new materials with potential applications in pharmaceuticals and electronics (Oruganti et al., 2017).
Photodecomposition of Chlorobenzoic Acids Investigations into the ultraviolet irradiation of chlorobenzoic acids reveal the potential for environmental decontamination. The study outlines mechanisms for the degradation of such compounds, suggesting pathways for the removal of chlorine pollutants from water bodies, contributing to environmental clean-up efforts (Crosby & Leitis, 1969).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-10-7-8(3-4-9(10)11(14)15)13-5-1-2-6-18(13,16)17/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBZWXZBWILST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
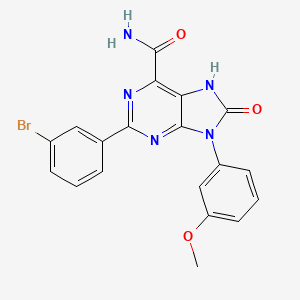
![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2758287.png)
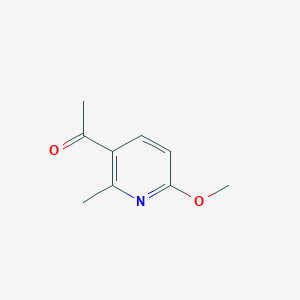
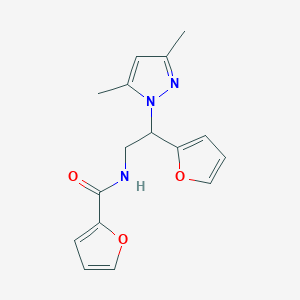
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2758294.png)
![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)
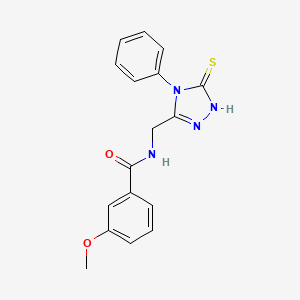
![4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochloride](/img/structure/B2758297.png)
![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)
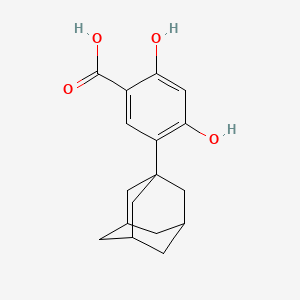
![2-Methylimidazo[1,2-a]pyrazine](/img/structure/B2758302.png)
